1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one
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Overview
Description
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is an organic compound characterized by the presence of two pyridine rings connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one typically involves the condensation of 3-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane chain.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A potent tobacco-specific nitrosamine with known carcinogenic properties.
Imidazo[1,2-a]pyridines: Compounds with a fused bicyclic structure, widely used in medicinal chemistry.
Pyridyl disulfides: Known for their thiol–disulfide exchange reactions, used in redox-responsive materials.
Uniqueness: 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one is unique due to its dual pyridine structure connected by a propenone bridge, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
13309-07-4 |
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Molecular Formula |
C₁₃H₁₀N₂O |
Molecular Weight |
210.23 |
Synonyms |
1,3-Di-3-pyridinyl-2-propen-1-one; 1,3-Di-3-pyridyl-2-propen-1-one; |
Origin of Product |
United States |
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